molecular formula C13H17ClF3N B1356482 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride CAS No. 745817-31-6

3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride

Cat. No.: B1356482
CAS No.: 745817-31-6
M. Wt: 279.73 g/mol
InChI Key: ZUILVOZHONFMMQ-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H16F3N·HCl. It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

. These methods allow for the precise incorporation of the trifluoromethyl group into the benzyl moiety, which is then reacted with piperidine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment and reagents to facilitate the efficient introduction of the trifluoromethyl group and subsequent reactions to form the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the trifluoromethyl group .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11;/h3-6,11,17H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUILVOZHONFMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589978
Record name 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745817-31-6
Record name 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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